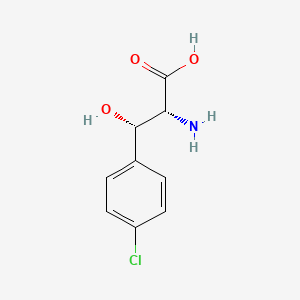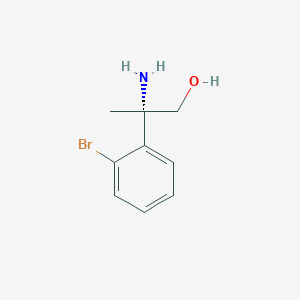
(2S)-2-Amino-2-(2-bromophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(2-bromophenyl)propan-1-OL: is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain, which also contains a bromine-substituted phenyl ring. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-bromobenzaldehyde.
Formation of Intermediate: The starting material undergoes a condensation reaction with a suitable amine, such as glycine, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired amino alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 2-bromoacetophenone or 2-bromobenzaldehyde.
Reduction: Formation of 2-amino-2-(2-bromophenyl)ethanol.
Substitution: Formation of 2-methoxy-2-(2-bromophenyl)propan-1-OL.
Scientific Research Applications
Chemistry: (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL is used as a chiral building block in the synthesis of various complex organic molecules. It serves as a precursor for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized as a ligand in the study of enzyme-substrate interactions. It is also employed in the development of chiral catalysts for asymmetric synthesis.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific receptors or enzymes. Its chiral nature makes it valuable in the design of enantiomerically pure pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also involved in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
(2S)-2-Amino-2-phenylpropan-1-OL: Lacks the bromine substitution on the phenyl ring.
(2S)-2-Amino-2-(4-bromophenyl)propan-1-OL: Has the bromine atom at the para position instead of the ortho position.
(2R)-2-Amino-2-(2-bromophenyl)propan-1-OL: The enantiomer of the compound with the (2R) configuration.
Uniqueness: The presence of the bromine atom at the ortho position in (2S)-2-Amino-2-(2-bromophenyl)propan-1-OL imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and valuable in specific applications.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3/t9-/m1/s1 |
InChI Key |
HYMVIYDMZAFEPS-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](CO)(C1=CC=CC=C1Br)N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


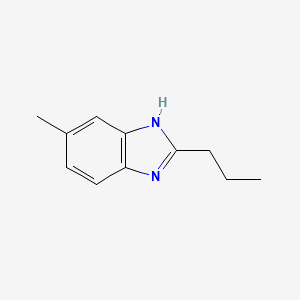
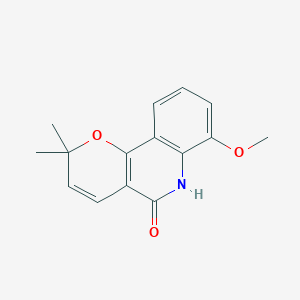
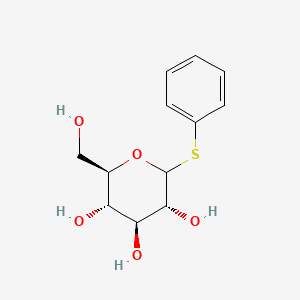
![cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)
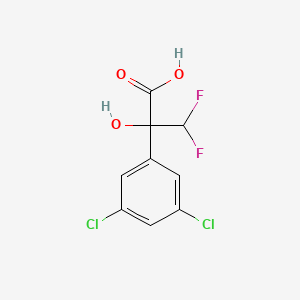
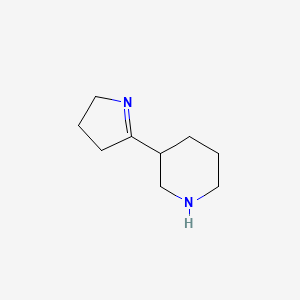
![2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B12443288.png)
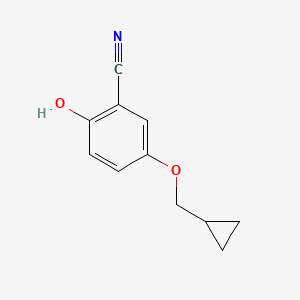
![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
![[(2,4,6-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12443314.png)
![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)
